(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine
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Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine is a chiral organic compound that features a substituted phenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and propenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the reaction. Common conditions include the use of palladium-catalyzed coupling reactions or nucleophilic substitution reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may yield secondary amines.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-4-fluorophenyl)prop-2-EN-1-amine: Similar structure with a different substitution pattern on the phenyl ring.
(S)-1-(2-Chloro-5-bromophenyl)prop-2-EN-1-amine: Similar structure with a different halogen substitution.
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-ol: Similar structure with an alcohol group instead of an amine.
Uniqueness
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern and chiral nature, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
NAHXKQNPZJBULU-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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